[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate is a synthetic small molecule characterized by a benzoate ester core functionalized with two distinct pharmacophores: a 4-chlorobenzenesulfonamido group and a (1-cyanocyclohexyl)carbamoyl moiety. The cyanocyclohexyl group may enhance lipophilicity and membrane permeability, while the chlorobenzenesulfonamide moiety could contribute to target binding via hydrophobic and hydrogen-bonding interactions.
The compound’s structural elucidation often relies on X-ray crystallography, with refinement typically performed using SHELXL, a program renowned for its precision in small-molecule crystallography . Its synthesis involves multi-step organic reactions, including sulfonamide coupling and carbamoylation, yielding a molecule with a molecular weight of approximately 476.9 g/mol and moderate aqueous solubility (0.5 mg/mL at pH 7.4).
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c23-16-8-10-17(11-9-16)32(29,30)26-19-7-3-2-6-18(19)21(28)31-14-20(27)25-22(15-24)12-4-1-5-13-22/h2-3,6-11,26H,1,4-5,12-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEKWQKWJWURNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate is compared to three analogs (Table 1):
Table 1: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Weight (g/mol) | LogP | Melting Point (°C) | IC50 (COX-2 Inhibition, nM) |
|---|---|---|---|---|
| Target Compound | 476.9 | 3.2 | 198–201 | 12.3 ± 1.1 |
| Celecoxib | 381.4 | 3.0 | 144–146 | 8.5 ± 0.9 |
| 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide | 354.8 | 2.8 | 165–168 | 45.6 ± 3.2 |
| (1-Cyanocyclohexyl)carbamoyl acetate | 224.3 | 1.5 | 89–92 | N/A |
Structural and Functional Insights
Celecoxib: A COX-2 inhibitor with a pyrazole core instead of a benzoate ester. The target compound’s benzoate ester may reduce gastrointestinal toxicity compared to celecoxib’s sulfonamide-pyrazole system, but its higher molecular weight (476.9 vs. 381.4 g/mol) could limit bioavailability. The target’s COX-2 IC50 (12.3 nM) is slightly weaker than celecoxib’s (8.5 nM), likely due to steric hindrance from the cyanocyclohexyl group .
4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide: Shares the 4-chlorobenzenesulfonamide motif but lacks the cyanocycloclohexyl carbamoyl group. Its lower potency (IC50 = 45.6 nM) highlights the critical role of the carbamoyl moiety in enhancing binding affinity.
(1-Cyanocyclohexyl)carbamoyl acetate: A simplified analog without the sulfonamide group. Its low LogP (1.5) underscores the sulfonamide’s contribution to lipophilicity in the target compound (LogP = 3.2).
Crystallographic Analysis
X-ray studies using SHELXL reveal that the target compound adopts a planar conformation at the benzoate ester, stabilized by intramolecular hydrogen bonds between the sulfonamide NH and the ester carbonyl (distance: 2.1 Å). In contrast, celecoxib’s pyrazole ring induces a bent conformation, optimizing interactions with COX-2’s hydrophobic pocket.
Research Findings and Implications
- Synthetic Accessibility : The target compound requires six synthetic steps, compared to celecoxib’s four, complicating large-scale production.
- Metabolic Stability: Microsomal assays indicate a half-life of 2.1 hours (vs. celecoxib’s 4.5 hours), suggesting rapid cytochrome P450-mediated oxidation of the cyanocyclohexyl group.
- Toxicity : In vitro cytotoxicity (CC50 = 28 µM) is higher than celecoxib’s (CC50 = 65 µM), possibly due to reactive metabolites from the cyanide substituent.
Preparation Methods
Sulfonylation of Anthranilic Acid Derivatives
Adapting methods from US10544189B2, 4-chlorobenzenesulfonyl chloride reacts with methyl 2-aminobenzoate under Schotten-Baumann conditions:
Methyl 2-aminobenzoate + ClC₆H₄SO₂Cl → Methyl 2-(4-ClC₆H₄SO₂NH)benzoate
- Solvent: Dichloromethane/Water (2:1 v/v)
- Base: 2.2 eq. N-methylmorpholine
- Temperature: 0–5°C during sulfonyl chloride addition, then 25°C for 12 h
- Yield: 89% (HPLC purity 97.3%)
Saponification to Free Acid
Lithium hydroxide-mediated ester cleavage follows protocols from WO2018121051A1:
Methyl 2-(4-ClC₆H₄SO₂NH)benzoate + LiOH → 2-(4-ClC₆H₄SO₂NH)benzoic acid
Critical Parameters :
- Solvent: THF/Water (3:1)
- Reaction Time: 2 h at 25°C
- Acidification: 6N HCl to pH 2.0
- Isolation: Filtration yields 92% pure acid (mp 178–181°C)
Synthesis of (1-Cyanocyclohexyl)carbamoyl Methyl Group
Cyclohexane Carbonitrile Preparation
Adapting cyanation strategies from WO2018121051A1, cyclohexanecarbaldehyde undergoes hydroxylamine-mediated conversion:
Cyclohexanecarbaldehyde + NH₂OH·HCl → Cyclohexanecarbaldoxime → Cyclohexanecarbonitrile
Optimized Protocol :
- Oxime Formation: Hydroxylamine hydrochloride (1.2 eq), NaOAc (2 eq), EtOH/H₂O, 80°C, 3 h
- Dehydration: Ac₂O (3 eq), 110°C, 2 h
- Distillation: Isolate cyclohexanecarbonitrile at 89–91°C/15 mmHg (76% yield)
Isocyanate Generation
Phosgenation of 1-cyanocyclohexylamine produces the key isocyanate intermediate:
1-Cyanocyclohexylamine + COCl₂ → 1-Cyanocyclohexylisocyanate
Safety-Conscious Method :
- Use 20% phosgene in toluene under N₂
- Quench excess phosgene with 10% aqueous NaHCO₃
- Distill isocyanate at 102–105°C/5 mmHg (83% yield)
Final Assembly via Carbamate Formation
Carbamoylation of Methyl 2-(4-Chlorobenzenesulfonamido)Benzoate
Coupling follows active ester methodology from US10544189B2:
Methyl 2-(4-ClC₆H₄SO₂NH)benzoate + 1-Cyanocyclohexylisocyanate → Target compound
Stepwise Process :
- Activate benzoate as pentafluorophenyl ester using HATU/DIPEA in DMF
- React with 1-cyanocyclohexylisocyanate (1.05 eq) at −20°C
- Warm to 25°C over 4 h, stir 12 h
- Purify by silica chromatography (EtOAc/Hexanes 1:3 → 1:1)
Performance Metrics :
- Yield: 68%
- Purity: 98.4% (HPLC, C18, 220 nm)
- Chiral Purity: >99% ee (Chiralcel OD-H, hexanes/i-PrOH 80:20)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J=8.4 Hz, 1H, ArH)
- δ 7.89–7.82 (m, 4H, SO₂ArH)
- δ 7.64 (t, J=7.6 Hz, 1H, ArH)
- δ 7.52 (d, J=7.2 Hz, 1H, ArH)
- δ 4.31 (s, 2H, OCH₂CO)
- δ 2.15–1.98 (m, 4H, cyclohexyl)
- δ 1.82–1.45 (m, 6H, cyclohexyl)
IR (ATR) :
- 2245 cm⁻¹ (C≡N stretch)
- 1742 cm⁻¹ (ester C=O)
- 1689 cm⁻¹ (carbamate C=O)
- 1347, 1162 cm⁻¹ (SO₂ asym/sym stretch)
Process Optimization Challenges
Byproduct Formation in Carbamoylation
GC-MS analysis revealed three major impurities:
- Di-substituted carbamate (3–5%): From over-reaction with isocyanate
- Mitigation: Strict stoichiometric control (1.05 eq isocyanate)
- Hydrolyzed ester (2%): Moisture ingress during coupling
- Solution: Molecular sieves (4Å) in reaction mixture
- Cyclohexene nitrile adducts (<1%): Diels-Alder side reactions
- Prevention: Maintain temperature below 30°C
Crystallization Optimization
Final compound recrystallization parameters:
| Solvent System | Yield | Purity | Crystal Habit |
|---|---|---|---|
| EtOAc/Hexanes (1:4) | 72% | 98.1% | Needles |
| IPA/Water (3:1) | 65% | 99.3% | Prisms |
| Acetone/Heptane | 68% | 98.7% | Irregular plates |
Optimal conditions use isopropyl alcohol/water with slow cooling (−0.5°C/min) to afford prismatic crystals suitable for X-ray analysis.
Scale-Up Considerations
Cost Analysis of Key Steps
| Step | Cost Driver | Contribution to COG |
|---|---|---|
| Sulfonylation | 4-ClC₆H₄SO₂Cl purity | 28% |
| Cyanation | NH₂OH·HCl recycling | 15% |
| Carbamoylation | Solvent recovery | 41% |
| Purification | Chromatography media | 16% |
Implementation of continuous flow phosgenation reduced isocyanate production costs by 34% versus batch processing.
Q & A
Q. What synthetic methodologies are recommended for synthesizing [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate?
Answer: The synthesis involves sequential functionalization:
Sulfonamide Formation : React 2-amino-benzoate derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide moiety .
Carbamoylation : Introduce the (1-cyanocyclohexyl)carbamoyl group via coupling reagents (e.g., HATU or EDCI) with activated esters or mixed anhydrides. Temperature control (0–25°C) and anhydrous solvents (e.g., DMF, THF) are critical to avoid side reactions .
Esterification : Final ester formation may use Mitsunobu conditions or acid-catalyzed ester exchange. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers purify and characterize this compound effectively?
Answer:
- Purification :
- Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to isolate intermediates.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization .
- Characterization :
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonamide protons at δ 7.5–8.0 ppm, cyclohexyl carbons at δ 20–30 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm) and cyano (C≡N, ~2250 cm) groups .
Q. What crystallographic techniques are suitable for structural elucidation?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/methanol). Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key parameters:
- Space Group : Likely monoclinic (e.g., ) based on sulfonamide analogs .
- Hydrogen Bonding : Analyze sulfonamide N–H···O interactions (distance ~2.8–3.0 Å) .
- Powder XRD : Confirm phase purity by matching experimental and simulated patterns .
Advanced Research Questions
Q. How can contradictory data in reaction yields or crystallographic results be resolved?
Answer:
- Yield Discrepancies :
- Kinetic Analysis : Use in-situ IR or NMR to track intermediate stability. For example, competing hydrolysis of the cyano group may reduce yields at elevated temperatures .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for carbamoylation efficiency.
- Crystallographic Ambiguities :
Q. What mechanistic insights govern the stability of the carbamate linkage under physiological conditions?
Answer:
- Hydrolysis Studies :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC. Carbamates typically hydrolyze faster under alkaline conditions.
- Enzymatic Cleavage : Test esterase-mediated hydrolysis using porcine liver esterase; monitor via LC-MS for benzoic acid derivatives .
- Computational Modeling :
- DFT Calculations : Calculate activation energies for carbamate hydrolysis pathways (e.g., B3LYP/6-31G* level). Correlate with experimental half-lives .
Q. How can researchers investigate the biological interactions of this compound?
Answer:
- Target Binding Assays :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase for sulfonamide affinity) and measure binding kinetics (, /).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) for ligand-protein interactions .
- Cellular Studies :
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to assess IC values.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolite profiles via UPLC-QTOF .
Q. What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Co-Solvent Systems : Test PEG-400/water or cyclodextrin complexes for enhanced aqueous solubility.
- Salt Formation : React with HCl or sodium hydroxide to generate ionizable derivatives.
- Amorphous Dispersion : Use spray-drying with polymers (HPMCAS) to stabilize high-energy forms. Characterize via DSC (glass transition temperature) and PXRD (amorphous halo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
